2-(4-n-Propylphenyl)-2-propanol
Description
2-(4-n-Propylphenyl)-2-propanol is a secondary alcohol with a molecular structure comprising a para-n-propyl-substituted phenyl ring attached to a 2-propanol moiety. The compound’s hypothetical molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. Structurally, it features a hydroxyl group on the second carbon of propane, flanked by two methyl groups, and a linear n-propyl chain at the para position of the aromatic ring.
Properties
IUPAC Name |
2-(4-propylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-10-6-8-11(9-7-10)12(2,3)13/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZCUWXMAHNTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-n-Propylphenyl)-2-propanol, also known as 4-n-propyl-1-phenyl-2-propanol, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on a review of existing literature and research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H16O
- Molecular Weight: 176.25 g/mol
Synthesis
The synthesis of this compound typically involves the alkylation of phenolic compounds or the use of Grignard reagents. The compound can be produced through various synthetic pathways, often focusing on optimizing yield and purity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, a study indicated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) suggesting potential as an antimicrobial agent .
- Analgesic Properties: As a derivative of propanol, it may possess analgesic effects similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for interaction with pain pathways, potentially providing relief from various types of pain.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: It may inhibit enzymes associated with inflammatory pathways, contributing to its analgesic effects.
- Receptor Interaction: The compound could interact with specific receptors in the central nervous system, influencing pain perception and inflammatory response.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1a (tert-butyl derivative) | 8 | High |
| 1b (iso-propyl derivative) | 16 | Moderate |
| 1c (methyl derivative) | >32 | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of 2-(4-n-Propylphenyl)-2-propanol and its analogs:
*Hypothetical data inferred from structural analogs.
Key Observations:
Substituent Effects on Acidity: The hydroxyl group in this compound is expected to have a pKa similar to typical secondary alcohols (~15–16). In contrast, the fluorinated analog 2-(Pentafluorophenyl)-2-propanol exhibits significantly higher acidity (pKa ≈ 13.21) due to electron-withdrawing fluorine atoms stabilizing the deprotonated form . The carboxylic acid derivative 2-(4-n-Propylphenyl)propanoic Acid has a much lower pKa (~4.5), making it far more acidic than the alcohol form .
Molecular Size and Physical Properties: 2-(4-Biphenylyl)-2-propanol (MW 212.29) has a larger aromatic system, likely increasing its melting/boiling points compared to this compound due to enhanced π-π stacking .
Functional Group Impact on Reactivity :
Research Findings and Trends
- Synthetic Pathways: The n-propylphenyl group in this compound can be introduced via Friedel-Crafts alkylation or cross-coupling reactions, similar to methods used for ibuprofen-related compounds .
- Metabolic Studies: Propyl-substituted aromatic alcohols are often metabolized via oxidation to carboxylic acids, as seen in the conversion of this compound to its acid form .
- Thermal Stability: Fluorinated analogs demonstrate higher thermal stability (e.g., melting point 78–80°C) compared to non-fluorinated alcohols, making them suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
